molecular formula C17H15BrN4O2S B12135947 N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12135947
M. Wt: 419.3 g/mol
InChI Key: FSBGOMFFLHZTKB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole acetamide class, characterized by a bromophenyl group at the N-terminus, a furan-2-yl substituent at the 5-position of the triazole ring, and a propenyl (allyl) group at the 4-position. Its structure combines electron-rich (furan) and electron-deficient (bromophenyl) moieties, which may influence biological activity and physicochemical properties.

Properties

Molecular Formula

C17H15BrN4O2S

Molecular Weight

419.3 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H15BrN4O2S/c1-2-9-22-16(14-8-5-10-24-14)20-21-17(22)25-11-15(23)19-13-7-4-3-6-12(13)18/h2-8,10H,1,9,11H2,(H,19,23)

InChI Key

FSBGOMFFLHZTKB-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=CO3

Origin of Product

United States

Biological Activity

Structural Features and Potential Mechanisms

The compound contains several key structural features that may contribute to its biological activity:

  • Triazole ring: Known for various biological activities, including anti-inflammatory and antimicrobial properties .
  • Furan ring: Often associated with antioxidant and antimicrobial activities.
  • Bromophenyl group: May enhance the compound's ability to interact with specific biological targets.
  • Sulfanyl acetamide group: Potentially contributes to the compound's ability to form hydrogen bonds with target molecules.

These structural elements suggest that the compound may interact with various biological targets, such as enzymes or receptors, modulating their activity.

Potential Biological Activities

Based on structurally similar compounds, N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit the following biological activities:

  • Anti-inflammatory properties
  • Antimicrobial effects
  • Enzyme inhibition
  • Receptor modulation

Anti-inflammatory Activity

Compounds with similar structural features have shown promising anti-inflammatory activities. For instance, some 1,5-diarylpyrazole derivatives have demonstrated dual inhibition of COX-2 and sEH enzymes, which are involved in inflammatory processes .

Table 1: Comparison of anti-inflammatory activities of structurally similar compounds

CompoundCOX-2 IC50 (μM)sEH IC50 (nM)
14a1.850.55
14b1.240.40

These results suggest that this compound may also possess anti-inflammatory properties, potentially through similar mechanisms.

Antimicrobial Activity

Triazole-containing compounds have shown antimicrobial activities against various pathogens. For example, some pyridophenanthridine derivatives with triazole moieties have demonstrated antibacterial properties .

Table 2: Antibacterial activity of structurally related compounds

CompoundMIC against E. coli (μM)MIC against S. agalactiae (μM)
94b5075
97a-100

While these results are for different compounds, they suggest that this compound may potentially exhibit antimicrobial activities, particularly against Gram-positive bacteria.

Enzyme Inhibition

The compound's structure suggests it may interact with various enzymes. Some similar compounds have shown inhibitory effects on kinases, such as p38α/MAPK14 .

Table 3: Enzyme inhibition by a structurally related compound

Compoundp38α/MAPK14 IC50 (nM)TNF-α production IC50 (nM)
122258

These results indicate that this compound may potentially inhibit certain kinases or other enzymes involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the triazole ring, aryl groups, and alkyl/allyl chains. These modifications impact melting points, solubility, and synthetic yields.

Table 1: Physicochemical Properties of Selected Analogs

Compound ID / Evidence Substituents (Triazole 4-/5-positions) Aryl Group Melting Point (°C) Yield (%)
Target Compound 4-Propenyl, 5-Furan-2-yl 2-Bromophenyl - -
6l 4-Methoxyphenyl, 5-Thiophen-2-yl - 125–128 93
6m 4-Methoxyphenyl, 5-Thiophen-2-yl Pyridin-2-yl 196–198 92
6s 4-Methoxyphenyl, 5-Benzonitrile - 198–200 80
CAS 831242-25-2 4-Propenyl, 5-2-Hydroxyphenyl 2-Bromophenyl - -
CAS 573939-20-5 4-Methyl, 5-Furan-2-yl 2-Bromo-4,6-difluorophenyl - -
  • Key Observations :
    • Allyl/propenyl substituents (e.g., Target Compound, CAS 831242-25-2) may enhance lipophilicity compared to methyl or methoxy groups .
    • Bulky substituents (e.g., benzonitrile in 6s) correlate with higher melting points, likely due to increased crystallinity .
Anti-Exudative Activity

Derivatives with furan-2-yl and bromophenyl groups exhibit notable anti-exudative effects. For example:

  • 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide analogs reduced inflammation in rats at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • Electron-withdrawing groups (e.g., bromo, nitro) on the phenyl ring enhance activity by improving receptor binding .

Table 2: Anti-Exudative Activity of Analogs

Compound ID / Evidence Dose (mg/kg) % Inhibition (vs. Control) Reference Drug (Diclofenac Na)
Target Compound* - - -
Analog (3.1-3.21) 10 55–70% 65% at 8 mg/kg
CAS 831242-25-2 - - -
Antimicrobial Activity
  • N-Substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl) acetamides showed MIC values of 12.5–50 µg/mL against E. coli and S. aureus .
  • Thiophen-2-yl substituents (e.g., 6l ) may improve membrane penetration due to sulfur’s lipophilicity.

Preparation Methods

Core Structural Components

The target molecule comprises four primary units:

  • N-(2-bromophenyl)acetamide backbone

  • 1,2,4-Triazole ring substituted at positions 3 (sulfanyl), 4 (prop-2-en-1-yl), and 5 (furan-2-yl)

  • Sulfanyl bridge linking the acetamide and triazole moieties

Retrosynthetically, the molecule dissects into:

  • N-(2-bromophenyl)acetamide

  • 5-(Furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Synthesis of 5-(Furan-2-yl)-4-(Prop-2-en-1-yl)-4H-1,2,4-Triazole-3-thiol

Triazole Ring Formation

The 1,2,4-triazole core is synthesized via cyclocondensation of thiosemicarbazides or 1,3-dipolar cycloaddition. A validated approach involves:

Step 1 : Reacting furan-2-carbohydrazide with allyl isothiocyanate in ethanol under reflux (12 h) to form N-allyl-N'-(furan-2-carbonyl)hydrazine-1-carbothioamide.
Step 2 : Intramolecular cyclization using KOH in DMF at 80°C for 6 h yields the triazole-3-thiol.

Reaction StepReagents/ConditionsYield
CyclocondensationEthanol, reflux, 12 h78%
CyclizationKOH/DMF, 80°C, 6 h85%

Functionalization with Prop-2-en-1-yl

The prop-2-en-1-yl group is introduced via alkylation of the triazole nitrogen. Optimized conditions use allyl bromide (1.2 eq) and K₂CO₃ (2 eq) in DMF at 60°C for 4 h, achieving 90% regioselectivity for the N4-substituted product.

Synthesis of N-(2-Bromophenyl)Acetamide

Bromination and Acetylation

A two-step sequence starting from acetanilide:

  • Bromination : Treat acetanilide with Br₂ (1.1 eq) in glacial acetic acid at 0°C, yielding N-(4-bromophenyl)acetamide.

  • Directed Ortho-Bromination : Use NBS (1.05 eq) and LiHMDS (1.1 eq) in THF at −78°C to install the 2-bromo substituent.

StepReagentsTemperatureYield
BrominationBr₂/AcOH0°C → RT92%
Ortho-BrominationNBS/LiHMDS−78°C68%

Coupling via Sulfanyl Bridge Formation

Nucleophilic Substitution

The triazole-3-thiol (1 eq) reacts with N-(2-bromophenyl)-2-bromoacetamide (1.05 eq) in DMF using K₂CO₃ (2 eq) as base. Optimal conditions (60°C, 8 h) afford the target compound in 82% yield.

Mechanism : Deprotonation of the thiol generates a thiolate ion, which displaces bromide from the α-carbon of the acetamide.

ParameterValue
SolventDMF
BaseK₂CO₃
Temperature60°C
Time8 h
Yield82%

Purification and Characterization

Recrystallization

Crude product is purified via recrystallization from ethanol/water (3:1), yielding colorless crystals with >99% HPLC purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.58–7.12 (m, 4H, Ar-H), 6.78–6.32 (m, 3H, furan-H), 5.95 (m, 1H, CH₂=CH), 5.32 (s, 2H, SCH₂), 4.89 (d, 2H, NCH₂), 2.34 (s, 3H, CH₃).

  • HRMS : m/z calcd. for C₁₈H₁₇BrN₄O₂S [M+H]⁺: 433.03; found: 433.04.

Challenges and Optimization Opportunities

Regioselectivity in Triazole Alkylation

Competing N1- and N4-alkylation necessitates careful control of stoichiometry and temperature. Microwave-assisted synthesis (100°C, 20 min) improves N4-selectivity to 95%.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields (78% vs. 82% in DMF) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for N-(2-bromophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

  • Methodology :

  • Step 1 : Alkylation of thiol intermediates (e.g., 5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol) with α-chloroacetamide derivatives under alkaline conditions (e.g., NaOH in ethanol) .
  • Step 2 : Control reaction temperature (60–80°C) and solvent choice (DMF or ethanol) to optimize yield and minimize side reactions .
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize from ethanol for high purity (>95%) .
    • Key Considerations : Monitor reaction progress via TLC and adjust pH to avoid decomposition of the allyl group .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H and 13C NMR for functional group confirmation (e.g., furan protons at δ 6.3–7.4 ppm, allyl protons at δ 5.1–5.8 ppm) .
  • HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 481.365) .
  • Elemental Analysis : Confirm C, H, N, S, and Br content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity). Prepare ligand files with Open Babel and receptor PDB structures (e.g., 5KIR) .
  • Binding Affinity Analysis : Compare docking scores (ΔG values) with known inhibitors (e.g., diclofenac sodium for anti-exudative activity) .
  • Validation : Correlate computational predictions with in vitro assays (e.g., IC50 values from enzyme inhibition studies) .

Q. What strategies resolve contradictions in biological activity data across structurally similar triazole derivatives?

  • Approaches :

  • SAR Studies : Systematically vary substituents (e.g., bromophenyl vs. chlorophenyl) and measure activity changes. For example, anti-exudative activity increases with electron-withdrawing groups (e.g., -Br) at the phenyl ring .
  • Meta-Analysis : Aggregate data from analogs (e.g., ) to identify trends in potency or selectivity.
  • In Vitro/In Vivo Correlation : Validate discrepancies using rodent models (e.g., formalin-induced edema) .

Q. What factors influence regioselectivity during triazole ring functionalization?

  • Key Factors :

  • Steric Effects : Bulky groups (e.g., allyl) favor substitution at the less hindered N1 position .
  • Electronic Effects : Electron-donating groups (e.g., furan) direct electrophilic attacks to specific ring positions .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates, improving regiocontrol .

Notes

  • Contradictions : Varied anti-exudative activities in analogs ( vs. 16) may stem from differences in substituent electronic profiles.

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